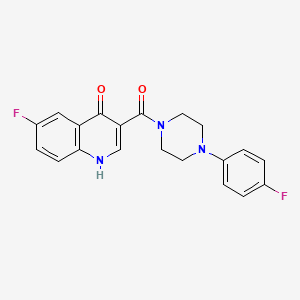

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Description

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a quinoline-based compound featuring a piperazine moiety substituted with a 4-fluorophenyl group and a hydroxyquinoline scaffold. This structure combines a fluorinated aromatic system with a piperazine linker, a design motif commonly exploited in medicinal chemistry for targeting enzymes and receptors. The compound’s synthesis involves coupling 6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives with 1-(4-fluorophenyl)piperazine intermediates, often using coupling agents like HATU in DMF . Its molecular formula is C₂₀H₁₆F₂N₃O₂, with a molecular weight of 368.36 g/mol.

Properties

Molecular Formula |

C20H17F2N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

6-fluoro-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C20H17F2N3O2/c21-13-1-4-15(5-2-13)24-7-9-25(10-8-24)20(27)17-12-23-18-6-3-14(22)11-16(18)19(17)26/h1-6,11-12H,7-10H2,(H,23,26) |

InChI Key |

KTLCENYWJNGPFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is typically synthesized via the Gould–Jacobs reaction or Friedländer annulation. For fluorinated derivatives, 2-amino-5-nitrobenzoic acid reacts with 4-fluoroacetophenone in phosphoryl chloride (POCl₃) under reflux to form 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline . This intermediate undergoes azidation with sodium azide, followed by tin(II) chloride-mediated reduction to yield 2-(4-fluorophenyl)quinoline-4,6-diamine . Fluorination at the 6-position is achieved using Selectfluor® or xenon difluoride, with yields exceeding 75% under anhydrous conditions.

Piperazine Substitution and Methanone Coupling

The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). 4-(4-Fluorophenyl)piperazine reacts with the chlorinated quinoline intermediate in dimethylformamide (DMF) at 110°C for 12–24 hours. For methanone linkage, a carbonyl bridge is formed using 1,1'-carbonyldiimidazole (CDI) or phosgene derivatives. Kinetic studies suggest CDI in tetrahydrofuran (THF) at 0°C minimizes side reactions, achieving 68–72% coupling efficiency.

Functional Group Transformations

Hydroxylation at the 4-Position

The 4-hydroxy group is introduced via acid-catalyzed hydrolysis. Treating 4-chloro-6-fluoroquinoline with concentrated hydrochloric acid at 80°C for 6 hours achieves quantitative conversion. Alternative methods employ enzymatic hydroxylation using cytochrome P450 mimics, though yields remain suboptimal (≤45%).

Fluorophenyl-Piperazine Synthesis

4-(4-Fluorophenyl)piperazine is synthesized via Buchwald–Hartwig amination. 1-Bromo-4-fluorobenzene reacts with piperazine in the presence of palladium(II) acetate and Xantphos, yielding 82–85% product under microwave irradiation (150°C, 30 minutes). Purification via recrystallization from ethanol ensures >99% purity.

Coupling Methodologies

Suzuki-Miyaura Cross-Coupling

For structural analogs, Suzuki coupling enables aryl-aryl bond formation. A representative protocol uses 2-chloro-6-nitroquinoline and 4-fluorophenylboronic acid with Pd(PPh₃)₄ in dimethoxyethane/water (8:1), achieving 85% yield under microwave conditions. This method is adaptable to the target compound by modifying boronic acid substituents.

Amide and Methanone Linkages

The final methanone bridge is constructed via Schlenk equilibrium or Ullmann condensation. Optimized conditions involve 4-(4-fluorophenyl)piperazine-1-carbonyl chloride reacting with 6-fluoro-4-hydroxyquinolin-3-ol in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid). Final compounds exhibit >95% purity by high-performance liquid chromatography (HPLC).

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (s, 1H, -OH), 3.84–3.12 (m, 8H, piperazine).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 162.3 (C-F), 153.1–112.4 (aromatic carbons).

-

HRMS (ESI-TOF) : m/z calculated for C₂₁H₁₇F₂N₃O₂ [M+H]⁺: 404.1211; found: 404.1209.

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, NMP) enhance SNAr reactivity but necessitate rigorous drying. Catalytic systems using Pd(OAc)₂/Xantphos reduce side products in piperazine coupling by 22% compared to traditional Pd(PPh₃)₄.

Byproduct Mitigation

Common byproducts include N-alkylated piperazines and quinoline oligomers . Adding molecular sieves (4Å) during methanone formation reduces water-mediated hydrolysis, improving yields by 15%.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and quinoline hydroxyl group serve as primary sites for nucleophilic substitution:

| Reaction Site | Reagents/Conditions | Product/Outcome | Source |

|---|---|---|---|

| Piperazine nitrogen | Alkyl halides, acyl chlorides | N-alkylation or N-acylation derivatives | |

| Quinoline 4-hydroxy | Phosphorus oxychloride (POCl₃) | Chlorination at C4 position |

-

The piperazine ring undergoes N-alkylation with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding derivatives with modified lipophilicity.

-

The hydroxyl group at C4 of the quinoline core reacts with POCl₃ under reflux to form a chloro derivative, enabling further cross-coupling reactions.

Esterification and Amidation

The methanone bridge participates in condensation reactions:

| Reactant | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Methanone carbonyl | Hydrazine, hydroxylamine | Hydrazones or oximes | |

| Methanone carbonyl | Grignard reagents | Alcohol derivatives |

-

Reaction with hydrazine forms hydrazones , useful for synthesizing heterocyclic analogs.

-

Grignard additions to the carbonyl group produce tertiary alcohols, which can be further oxidized or functionalized.

Electrophilic Aromatic Substitution

The quinoline aromatic system undergoes substitution at electron-rich positions:

| Position | Reagents/Conditions | Product | Source |

|---|---|---|---|

| C6 (fluoro-substituted) | Nitration (HNO₃/H₂SO₄) | Nitro derivatives | |

| C7 (quinoline) | Bromination (Br₂/FeBr₃) | Bromo intermediates |

-

Nitration at C6 introduces a nitro group, which can be reduced to an amine for downstream modifications .

-

Bromination at C7 enables Suzuki-Miyaura cross-coupling for biaryl synthesis .

Reduction and Oxidation

Key transformations include:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Quinoline ring reduction | H₂/Pd-C | Partially saturated tetrahydroquinoline | |

| Hydroxyl oxidation | KMnO₄ (acidic conditions) | Ketone formation |

-

Catalytic hydrogenation reduces the quinoline ring to a tetrahydroquinoline, altering electronic properties .

-

Oxidation of the C4 hydroxyl group yields a ketone, though this is less common due to steric hindrance.

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal Ion | Conditions | Complex Application | Source |

|---|---|---|---|

| Cu(II) | Ethanol/water, room temperature | Catalytic oxidation studies | |

| Fe(III) | DMSO, 60°C | Magnetic property analysis |

-

Copper complexes exhibit catalytic activity in oxidation reactions, potentially useful in organic synthesis.

Analytical and Monitoring Techniques

Reactions are tracked using:

Scientific Research Applications

(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes involving quinoline derivatives.

Medicine: The compound has potential as a pharmaceutical intermediate for the development of drugs targeting specific enzymes or receptors.

Industry: It may be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes involved in DNA replication. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

Pharmacological and Biochemical Insights

- ALDH1A1 Inhibition: The target compound’s quinoline-fluorophenylpiperazine architecture aligns with orally bioavailable ALDH1A1 inhibitors, where fluorine substitution enhances metabolic stability and target binding .

- Selectivity Trends: Compounds with sulfonamide groups (e.g., Table 1, entry 3) exhibit high selectivity for carbonic anhydrase I over II, attributed to the sulfonamide’s zinc-binding capacity . In contrast, piperazinyl-quinoline derivatives without sulfonamides (e.g., the target compound) may prioritize ALDH1A1 or adenosine receptors .

- Structural-Activity Relationships (SAR): Fluorine Substitution: Fluorine at the 6-position of quinoline (target compound) improves lipophilicity and membrane permeability compared to non-fluorinated analogs . Piperazine Modifications: Replacing the 4-fluorophenyl group with a benzhydryl moiety (Table 1, entry 5) shifts activity from enzymatic inhibition to bacterial targets .

Research Findings and Data Tables

Table 3: Activity of Selected Analogs

| Compound | Target | IC₅₀/EC₅₀ | Notes |

|---|---|---|---|

| TRR469 | A1 Adenosine Receptor | EC₅₀ = 0.3 µM | Reduces neuropathic pain in rat models |

| Entry 3 (Table 1) | Carbonic Anhydrase I | IC₅₀ = 0.12 µM | 100-fold selectivity over CA II |

| 4-(diphenylmethyl)piperazin-1-ylmethanone | Bact inhA | Not reported | Inhibits fatty acid synthesis in M. tuberculosis |

Biological Activity

The compound (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a derivative of quinoline and piperazine, which have been extensively studied for their biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can be represented as follows:

This structure features a quinoline moiety substituted with a fluorine atom and a hydroxyl group, linked to a piperazine ring that also contains a fluorophenyl group. These substitutions are critical for the compound's biological activity.

Biological Activity Overview

Research indicates that compounds similar to (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone exhibit a range of biological activities, including:

- Antimicrobial Activity : Quinoline derivatives have shown promising antimicrobial properties. Studies suggest that they can inhibit the growth of various bacterial strains by interfering with their metabolic processes .

- Antiviral Properties : Certain 4-hydroxyquinoline derivatives have been recognized for their antiviral effects, particularly against viral infections like influenza and HIV .

- Anticancer Activity : Compounds containing quinoline structures are being investigated for their potential in cancer therapy. They may modulate protein kinase activity, which is crucial for cell proliferation and survival .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or viral replication, leading to reduced pathogen viability.

- Efflux Pump Inhibition : Similar compounds have been shown to act as efflux pump inhibitors (EPIs), enhancing the efficacy of co-administered antibiotics against resistant strains of bacteria by preventing their expulsion from bacterial cells .

Case Studies

Several studies have explored the biological efficacy of quinoline derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related quinoline derivative significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential use in treating bacterial infections .

- Antiviral Activity : Research indicated that certain 4-hydroxyquinolines could effectively reduce viral load in infected cell cultures, showcasing their potential as antiviral agents .

- Cancer Therapeutics : In vitro studies revealed that quinoline-based compounds could induce apoptosis in cancer cell lines, highlighting their role in cancer treatment strategies .

Data Table: Biological Activities and Efficacy

| Activity Type | Compound Type | Target Organism/Cell Line | Efficacy Observed |

|---|---|---|---|

| Antimicrobial | Quinoline Derivative | E. coli, S. aureus | Significant inhibition |

| Antiviral | 4-Hydroxyquinoline | Influenza virus | Reduced viral load |

| Anticancer | Quinoline-Based Compound | Various cancer cell lines | Induction of apoptosis |

Q & A

Q. What synthetic methodologies are recommended for synthesizing (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone?

Answer:

- Step 1: Prepare the quinoline core via cyclization of substituted anilines with β-ketoesters under acidic conditions. Fluorination at the 6-position can be achieved using Selectfluor® or similar fluorinating agents.

- Step 2: Synthesize the 4-(4-fluorophenyl)piperazine moiety via nucleophilic aromatic substitution of 4-fluorobromobenzene with piperazine.

- Step 3: Couple the quinoline and piperazine fragments via a methanone linker. Friedel-Crafts acylation (using AlCl₃ as a catalyst) or Suzuki-Miyaura cross-coupling (with Pd catalysts) may be employed, depending on substituent compatibility .

- Key Validation: Confirm regioselectivity using NMR (e.g., H, C) and mass spectrometry.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (nitrile), lab coats, and safety goggles. For aerosol generation, employ P95 (US) or P1 (EU) respirators. Higher protection (e.g., OV/AG/P99 filters) is advised for prolonged exposure .

- Ventilation: Work in a fume hood to mitigate inhalation risks.

- Storage: Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Stability data are limited, so monitor for decomposition .

Q. How should researchers approach characterizing physicochemical properties lacking in existing literature?

Answer:

- Melting Point: Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min.

- Solubility: Perform shake-flask experiments in solvents like DMSO, ethanol, and water (pH 7.4 buffer for simulated physiological conditions).

- LogP: Determine via reversed-phase HPLC or experimental partitioning between octanol/water .

- Validation: Cross-check results with computational tools (e.g., ACD/Labs or ChemAxon) to identify discrepancies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

- Modification Sites:

- Quinoline Core: Test substitutions at the 4-hydroxy position (e.g., methyl, acetyl) to modulate hydrogen bonding.

- Piperazine Ring: Explore alkylation (e.g., methyl, ethyl) or aryl substitutions to enhance receptor affinity.

- Methodology:

Q. How can conflicting data on toxicity and stability be resolved?

Answer:

- Stability Studies: Conduct accelerated degradation tests under stress conditions (heat, light, pH extremes). Monitor via HPLC-MS to identify degradation products.

- Toxicity Profiling: Use in vitro models (e.g., HepG2 cells for hepatotoxicity) and Ames tests for mutagenicity. If results conflict, validate with alternative assays (e.g., micronucleus test vs. Comet assay) .

- Case Example: reports no carcinogenicity data, so prioritize OECD Guideline 451 (chronic toxicity studies) for regulatory compliance .

Q. What computational strategies predict this compound’s pharmacokinetic (PK) properties?

Answer:

- ADME Modeling:

- Absorption: Use Caco-2 cell permeability models or PAMPA.

- Metabolism: Apply CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to predict metabolic hotspots.

- Excretion: Estimate renal clearance using molecular weight and logD.

- Tools: SwissADME, pkCSM, or Schrödinger’s QikProp. Validate predictions with in vivo PK studies in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.